6-Chloro-4-fluoro-1H-indazole
Overview
Description
6-Chloro-4-fluoro-1H-indazole is a heterocyclic aromatic organic compound. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of chlorine and fluorine atoms in the indazole ring enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have been found to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It is known that indazole-containing compounds can inhibit, regulate, and/or modulate certain kinases, which play a role in the treatment of kinase-induced diseases such as cancer .
Biochemical Pathways
Indazole-containing compounds are known to interact with various biochemical pathways due to their wide range of medicinal applications .
Pharmacokinetics
The pharmacokinetics of a compound can greatly impact its bioavailability .
Result of Action
Indazole-containing compounds have been found to have a wide variety of medicinal applications, suggesting they have significant molecular and cellular effects .
Action Environment
Environmental factors can often play a significant role in the effectiveness of a compound .
Biochemical Analysis
Biochemical Properties
6-Chloro-4-fluoro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives have been shown to inhibit enzymes such as phosphoinositide 3-kinase (PI3K) and acetylcholinesterase, which are involved in critical cellular processes . The interaction of this compound with these enzymes can lead to modulation of signaling pathways and alteration of cellular functions.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have demonstrated antiproliferative effects on cancer cell lines, including colon and melanoma cells . The compound’s impact on cell signaling pathways, such as the PI3K/Akt pathway, can lead to changes in cell survival, proliferation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can bind to the active sites of enzymes, such as PI3K, and inhibit their activity, thereby affecting downstream signaling pathways . Additionally, this compound may interact with transcription factors, leading to alterations in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound’s stability can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to sustained inhibition of target enzymes and persistent changes in cellular processes . The degradation of the compound over time can also impact its efficacy and potency.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have reported threshold effects, where low doses of the compound may have minimal impact, while higher doses can lead to significant biological effects . At high doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or alter its biological activity . The involvement of specific enzymes, such as cytochrome P450, in the metabolism of this compound can influence its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within specific tissues can impact its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures, such as the nucleus or mitochondria, can influence its interaction with biomolecules and subsequent biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-fluoro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the transition metal-catalyzed cyclization of 2-azidobenzaldehydes and amines. This method involves the formation of C–N and N–N bonds without the use of a catalyst or solvent .
Another approach is the Cu(OAc)2-catalyzed synthesis, where 2-(methylamino)benzonitrile reacts with an organometallic reagent to form N–H ketimine species, followed by cyclization to form the indazole ring .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce byproducts.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-fluoro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the indazole ring.
Scientific Research Applications
6-Chloro-4-fluoro-1H-indazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-1H-indazole
- 6-Chloro-1H-indazole
- 5-Chloro-4-fluoro-1H-indazole
Uniqueness
6-Chloro-4-fluoro-1H-indazole is unique due to the presence of both chlorine and fluorine atoms in the indazole ring. This combination enhances its chemical reactivity and biological activity compared to other similar compounds. The specific substitution pattern also influences its interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-chloro-4-fluoro-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMDFRHPVLKHRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646410 | |
Record name | 6-Chloro-4-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-29-6 | |
Record name | 6-Chloro-4-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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